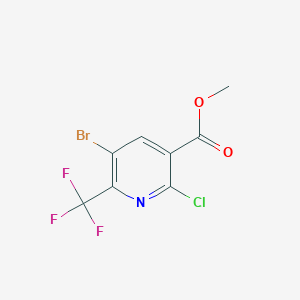
Methyl 5-bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives, including “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and its intended use. For example, the chloride in some derivatives can be transformed into other intermediates through various reactions .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research highlights the compound's role in synthesizing novel compounds with potential biological activities. For instance, it has been used in the synthesis of pyridyl–pyrazole-3-one derivatives, which have been evaluated for their cytotoxicity against various tumor cell lines, indicating selective cytotoxicity without harming normal human liver cells (Huang et al., 2017). This demonstrates its potential in developing new chemotherapeutic agents.
Methodological Advances in Organic Synthesis
The compound is integral to developing efficient synthetic methodologies. For example, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid highlights the compound's utility in generating key intermediates for dopamine and serotonin receptor antagonists (Hirokawa et al., 2000). This underscores its importance in synthesizing compounds with potential applications in neurological disorders.
Chemical Structure Analysis
Its use extends to the analysis of chemical structures and reactivities. Studies involving the synthesis and molecular structures of various substituted pyridines, including halogenated and organometallic derivatives, are pivotal for understanding the electronic and steric effects in organic chemistry (Riedmiller et al., 1999). This research aids in the design of compounds with tailored physical and chemical properties for diverse applications.
Exploration of Biological Activities
The compound also serves as a precursor in synthesizing derivatives for biological evaluations. Studies focusing on the synthesis of pyridine-based derivatives through Suzuki cross-coupling reactions have led to novel compounds assessed for their anti-thrombolytic, biofilm inhibition, and haemolytic activities. Such research indicates the potential of derivatives for applications in medicinal chemistry and biofilm control (Ahmad et al., 2017).
Material Science and Electrochemistry
Additionally, the compound finds applications in material science and electrochemistry. Spectroscopic, optical, DNA, antimicrobial studies, and density functional theory investigations of related halopyridines have been conducted to explore their physical properties and interaction mechanisms (Vural & Kara, 2017). This research provides insights into the compound's role in developing materials with specific optical and electronic characteristics.
Wirkmechanismus
Target of Action
Methyl 5-bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate is a complex organic compound that is often used in the synthesis of other compounds Similar compounds have been shown to interact with enzymes such as reverse transcriptase .
Mode of Action
It’s known that similar compounds can inhibit enzymes like reverse transcriptase by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The compound is often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . This reaction involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups transferred from boron to palladium .
Result of Action
The result of the compound’s action would depend on its specific use. For example, in the context of Suzuki–Miyaura coupling reactions, the compound could facilitate the formation of new carbon–carbon bonds . In a biological context, similar compounds have been shown to inhibit enzymes and exhibit improved drug potency .
Safety and Hazards
Zukünftige Richtungen
The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF3NO2/c1-16-7(15)3-2-4(9)5(8(11,12)13)14-6(3)10/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRNFOHROUGJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1Cl)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2932648.png)


![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2932653.png)

![2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B2932659.png)


![9-(2-Ethenylsulfonylethyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2932663.png)



![(tetrahydrofuran-2-yl)methyl 2-amino-1-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2932668.png)